molecular formula C9H11ClFN B13232786 2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B13232786
M. Wt: 187.64 g/mol
InChI Key: KMIYTIWPKSWKOV-UHFFFAOYSA-N
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Description

2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H10FN·HCl It is a derivative of indene, a bicyclic hydrocarbon, and contains a fluorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-Fluoro-2,3-dihydro-1H-indene.

    Fluorination: The indene derivative is subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The fluorinated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 2-Fluoro-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Uniqueness

2-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIYTIWPKSWKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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